![molecular formula C21H22N2O3 B6489653 N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-methoxybenzamide CAS No. 851407-79-9](/img/structure/B6489653.png)
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-methoxybenzamide
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Overview
Description
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-methoxybenzamide is a complex organic compound It features a quinoline moiety, which is a heterocyclic compound with a fused ring structure containing benzene and pyridine, and a methoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-methoxybenzamide can be approached through several methods. One common route involves the reaction of anilines with malonic acid equivalents to form the quinoline moiety. Another method involves the reaction of anthranilic acid derivatives. The methoxybenzamide group can be introduced through standard amidation reactions using appropriate carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-methoxybenzamide can undergo various chemical reactions due to the presence of multiple reactive sites. These include:
Oxidation: The quinoline moiety can be oxidized under specific conditions.
Reduction: The carbonyl group in the quinoline moiety can be reduced to form corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety may yield quinoline N-oxides, while reduction may produce hydroquinolines.
Scientific Research Applications
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-methoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is studied for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting its replication and transcription. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)naphthalene-1-carboxamide: Contains a naphthalene moiety instead of a methoxybenzamide group.
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiophene-2-carboxamide: Contains a thiophene moiety.
Uniqueness
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-methoxybenzamide is unique due to its specific combination of a quinoline moiety and a methoxybenzamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-13-8-9-15-12-16(20(24)23-19(15)14(13)2)10-11-22-21(25)17-6-4-5-7-18(17)26-3/h4-9,12H,10-11H2,1-3H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBCCVNFBLZMRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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